SK3 Channel-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

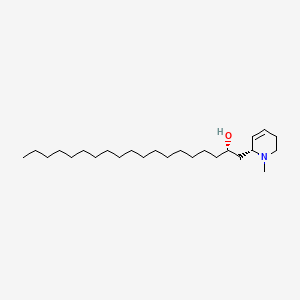

C25H49NO |

|---|---|

Molecular Weight |

379.7 g/mol |

IUPAC Name |

(2S)-1-[(6R)-1-methyl-3,6-dihydro-2H-pyridin-6-yl]nonadecan-2-ol |

InChI |

InChI=1S/C25H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(27)23-24-20-18-19-22-26(24)2/h18,20,24-25,27H,3-17,19,21-23H2,1-2H3/t24-,25-/m0/s1 |

InChI Key |

QICPFRBOCNVIQU-DQEYMECFSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[C@@H](C[C@@H]1C=CCCN1C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(CC1C=CCCN1C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of SK3 Channel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of inhibitors targeting the Small Conductance Calcium-Activated Potassium Channel 3 (SK3 or KCa2.3). While direct, in-depth public data on a specific molecule designated "SK3 Channel-IN-1" is limited, this document will focus on well-characterized and potent SK3 channel inhibitors, such as AP14145 and NS8593, to elucidate the core mechanisms of this class of modulators.[1][2][3][4][5][6] The principles and methodologies described herein are representative of the current understanding of SK3 channel inhibition and are applicable to the study of novel inhibitors like this compound.

Executive Summary

Small conductance calcium-activated potassium (SK) channels are crucial regulators of cellular excitability in various tissues, including the nervous and cardiovascular systems.[7][8] The SK3 subtype, in particular, has emerged as a promising therapeutic target for conditions such as atrial fibrillation and certain cancers.[3][9][10] Inhibitors of the SK3 channel modulate its activity, leading to a range of physiological effects. This guide will delve into the molecular interactions, signaling pathways, and experimental protocols used to characterize these inhibitors, providing a foundational understanding for researchers in the field.

Mechanism of Action: Negative Allosteric Modulation

The predominant mechanism of action for many potent SK3 channel inhibitors, including AP14145, is negative allosteric modulation.[1][3][5][11] Unlike pore blockers that physically obstruct the ion conduction pathway, negative allosteric modulators bind to a site on the channel distinct from the pore and induce a conformational change that reduces the channel's activity.

Specifically, these inhibitors decrease the calcium sensitivity of the SK3 channel.[1][6] SK channels are activated by the binding of intracellular calcium to the associated calmodulin (CaM) protein. Negative allosteric modulators increase the concentration of calcium required to open the channel. For instance, AP14145 has been shown to increase the EC50 of Ca2+ on KCa2.3 channels from 0.36 µM to 1.2 µM.[3][5] This shift in calcium dependence effectively reduces the channel's open probability at physiological calcium concentrations.

Some SK channel inhibitors, such as NS8593, have also been noted to have off-target effects, including the inhibition of sodium channels, which contributes to their anti-arrhythmic properties in certain contexts.[2][12]

Binding Site

Site-directed mutagenesis studies have been instrumental in identifying the binding determinants for these inhibitors. For AP14145, two amino acid residues, S508 and A533, located in the inner pore of the rKCa2.3 channel, are critical for its inhibitory effect.[1][3][5] This region is distinct from the calcium-binding site on calmodulin, confirming the allosteric nature of the inhibition.

Quantitative Data on SK3 Channel Inhibitors

The following tables summarize key quantitative data for representative SK3 channel inhibitors.

| Compound | Target(s) | IC50 | Mechanism of Action | Reference(s) |

| AP14145 | KCa2.2 (SK2), KCa2.3 (SK3) | 1.1 µM | Negative Allosteric Modulator | [1][3][5][11] |

| NS8593 | SK1, SK2, SK3 | ~0.42-0.73 µM (Ca2+-dependent) | Negative Gating Modulator | [6] |

| Ohmline | SK3 > SK1 | 300 nM | Inhibitor | [13] |

| Amitriptyline | SK3 | 39.1 µM | Inhibitor | [14] |

| Compound | Effect on Ca2+ Sensitivity (KCa2.3) | Reference(s) |

| AP14145 | Increases EC50 of Ca2+ from 0.36 µM to 1.2 µM | [3][5] |

| NS8593 | Decreases Ca2+ sensitivity by shifting the activation curve to the right | [6] |

Experimental Protocols

The characterization of SK3 channel inhibitors relies on a variety of specialized experimental techniques.

Patch-Clamp Electrophysiology

Objective: To measure the ionic currents flowing through SK3 channels in the presence and absence of an inhibitor and to determine the inhibitor's potency and mechanism.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are a common system for heterologous expression of ion channels. Cells are cultured under standard conditions and transfected with a plasmid encoding the human KCa2.3 (SK3) channel.

-

Whole-Cell Patch-Clamp:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and containing a known concentration of free Ca2+ to activate the SK3 channels.

-

The micropipette is brought into contact with a single transfected cell, and a high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

The membrane potential is clamped at a specific voltage, and the resulting current is measured.

-

The inhibitor is applied to the extracellular solution at various concentrations to determine its effect on the SK3 current.

-

-

Inside-Out Patch-Clamp:

-

After forming a giga-seal, the pipette is retracted to excise a small patch of the membrane, with the intracellular side facing the bath solution.

-

This configuration allows for precise control of the intracellular calcium concentration applied to the channel.

-

The effect of the inhibitor on the channel's calcium sensitivity can be directly assessed by applying different calcium concentrations to the bath in the presence and absence of the compound.

-

Site-Directed Mutagenesis

Objective: To identify the specific amino acid residues involved in the binding of the inhibitor.

Methodology:

-

Plasmid Modification: The plasmid DNA encoding the SK3 channel is modified using PCR-based methods to change the codons for specific amino acids (e.g., S508 and A533) to that of another amino acid (e.g., Alanine).

-

Transfection and Electrophysiology: The mutated channel is then expressed in HEK293 cells, and patch-clamp experiments are performed as described above.

-

Analysis: The potency of the inhibitor on the mutated channel is compared to its potency on the wild-type channel. A significant reduction in potency indicates that the mutated residue is critical for inhibitor binding.

Visualizations

Signaling Pathway of SK3 Channel Inhibition

Caption: Negative allosteric modulation of the SK3 channel by an inhibitor.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing the mechanism of an SK3 channel inhibitor.

References

- 1. A new negative allosteric modulator, AP14145, for the study of small conductance calcium‐activated potassium (KCa2) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new negative allosteric modulator, AP14145, for the study of small conductance calcium-activated potassium (KCa 2) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are KCa2.3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. What are SK channel inhibitors and how do they work? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]

- 11. AP 14145 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]

- 12. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New alkyl-lipid blockers of SK3 channels reduce cancer cell migration and occurrence of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

The Nexus of Cellular Signaling: An In-depth Technical Guide to SK3 Channel-IN-1 Downstream Pathways

For Researchers, Scientists, and Drug Development Professionals

The small-conductance calcium-activated potassium channel type 3 (SK3), encoded by the KCNN3 gene, is a critical regulator of cellular excitability and calcium signaling. Its activation, triggered by intracellular calcium, leads to potassium efflux and membrane hyperpolarization. This seemingly simple event initiates a cascade of downstream signaling pathways that are integral to a diverse range of physiological and pathological processes, from neuronal firing and synaptic plasticity to cancer cell migration and metastasis. This technical guide provides a comprehensive overview of the core downstream signaling pathways of the SK3 channel, with a focus on its molecular interactions, regulatory mechanisms, and functional consequences. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the signaling architecture to facilitate a deeper understanding of this important ion channel.

Core Signaling Pathways Originating from SK3 Channel Activation

The SK3 channel does not operate in isolation. Its activation is the starting point for several critical signaling cascades. Below, we delineate the primary pathways.

The SK3-Calmodulin Activation Axis

The fundamental activation mechanism of the SK3 channel is intrinsically linked to the ubiquitous calcium-sensing protein, calmodulin (CaM).

-

Mechanism of Activation: Intracellular calcium ions do not directly bind to the SK3 channel. Instead, CaM is constitutively associated with the channel.[1] When intracellular calcium concentrations rise, calcium binds to the N-lobe of CaM, inducing a conformational change that leads to the opening of the SK3 channel pore.[2] The C-lobe of CaM remains constitutively bound to the channel.[2] This gating mechanism allows the channel to respond rapidly to local changes in calcium concentration.

Figure 1: SK3 Channel Activation by Calcium/Calmodulin.

The SK3-Orai1 Signaling Complex in Cancer

In the context of cancer, particularly in breast and prostate cancer, SK3 forms a crucial signaling hub with the calcium channel Orai1.

-

Formation of the SK3-Orai1 Complex: In cancer cells, SK3 and Orai1 co-localize within lipid rafts to form a functional complex.[3][4] This interaction appears to be a gain-of-function in malignant cells.

-

Constitutive Calcium Entry: The SK3-Orai1 complex mediates a constitutive, store-independent influx of calcium. This is in contrast to the typical store-operated calcium entry (SOCE) mechanism for Orai1, which requires the stromal interaction molecule (STIM1). The hyperpolarization induced by SK3 activation increases the electrochemical gradient for calcium entry through Orai1.

-

Downstream Effectors in Cell Migration: The sustained, localized increase in intracellular calcium resulting from the SK3-Orai1 complex activity is a key driver of cancer cell migration and metastasis. This calcium signal is thought to activate downstream effectors such as:

-

Calpains: Calcium-dependent proteases that can cleave cytoskeletal and adhesion proteins, facilitating cell detachment and movement.

-

Rho GTPases: A family of small GTPases that are master regulators of the actin cytoskeleton, controlling processes like lamellipodia formation and cell polarity, which are essential for migration.

-

Figure 2: The SK3-Orai1 signaling pathway in cancer cell migration.

Regulation of SK3 by Protein Kinases

The activity of the SK3 channel is not static; it is dynamically modulated by post-translational modifications, primarily phosphorylation by protein kinases.

-

Protein Kinase A (PKA): The cAMP-PKA signaling pathway negatively regulates SK3 activity. Activation of PKA leads to the serine phosphorylation of the SK3 channel, which decreases its activity. This, in turn, reduces the SK3-dependent calcium entry and inhibits cancer cell migration. The specific serine residues targeted by PKA on SK3 are a subject of ongoing research.

-

Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII): In the central nervous system, there exists a reciprocal regulatory relationship between SK channels and CaMKII. Potentiation of SK2/SK3 channel activity has been shown to decrease the autophosphorylation of CaMKIIα at Threonine 286, a key step in its sustained activation. This suggests a negative feedback loop where SK channel activation can dampen CaMKII-mediated signaling, which has significant implications for synaptic plasticity.

References

- 1. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 2. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Modulation of endothelial SK3 channel activity by Ca2+-dependent caveolar trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of the SK3 Channel in Neurons: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are gated solely by intracellular calcium (Ca²⁺)[1][2][3]. These channels play a critical role in coupling changes in intracellular Ca²⁺ concentration to the cell's membrane potential[1]. The family comprises three subtypes: SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3), encoded by the KCNN1, KCNN2, and KCNN3 genes, respectively[4]. This guide provides an in-depth examination of the SK3 channel, detailing its molecular structure, core functions within the central nervous system (CNS), key signaling pathways, and its emerging role as a therapeutic target.

SK3 channels are widely expressed in the brain, with notable concentrations in the hippocampus, limbic system, and midbrain regions rich in monoaminergic neurons. Functionally, they are integral to shaping the afterhyperpolarization (AHP) that follows an action potential, thereby regulating neuronal firing patterns, synaptic transmission, and plasticity. Dysfunction of the SK3 channel has been implicated in several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease, making it a subject of intense research for drug development.

Molecular Structure and Gating Mechanism

An SK channel is a tetrameric complex, formed by four identical or different SK subunits. Each subunit consists of six transmembrane segments (S1-S6), with a pore loop located between S5 and S6 that forms the ion selectivity filter. Unlike voltage-gated potassium channels, the S4 segment is not a primary voltage sensor.

The defining feature of SK channels is their gating mechanism, which is entirely dependent on intracellular Ca²⁺. This is mediated by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of each SK subunit. When intracellular Ca²⁺ levels rise, Ca²⁺ binds to CaM, inducing a conformational change in the channel complex that leads to the opening of the pore. This process allows potassium ions (K⁺) to flow out of the neuron, leading to membrane hyperpolarization. This tight coupling with CaM makes the SK3 channel a sensitive detector of local Ca²⁺ signals within the neuron.

Core Functions in Neuronal Physiology

The SK3 channel's ability to translate calcium signals into electrical inhibition underpins its diverse roles in regulating neuronal activity.

A primary function of SK3 channels is the generation of the medium afterhyperpolarization (mAHP) that follows an action potential. During an action potential, voltage-gated calcium channels (VGCCs) open, leading to Ca²⁺ influx. This rise in Ca²⁺ activates SK3 channels, causing a K⁺ efflux that hyperpolarizes the membrane. This AHP acts as a refractory period, limiting the firing frequency of action potentials. SK3 channels are crucial for controlling the discharge frequency in numerous neuron types, including midbrain dopaminergic neurons, hippocampal neurons, and sympathetic neurons. In dopaminergic neurons of the midbrain, for instance, SK3 channels are critical for controlling spontaneous firing activity and pacemaker precision.

SK3 channels are strategically located in the postsynaptic membrane of glutamatergic synapses, often in close proximity to N-methyl-D-aspartate receptors (NMDARs). During synaptic transmission, Ca²⁺ influx through NMDARs can activate adjacent SK3 channels. The resulting K⁺ efflux generates a localized hyperpolarization that can shunt the excitatory postsynaptic potential (EPSP), effectively dampening the synaptic signal. This mechanism also enhances the voltage-dependent magnesium (Mg²⁺) block of the NMDAR, creating a negative feedback loop that limits excessive Ca²⁺ entry. By modulating synaptic strength, SK3 channels play a significant role in synaptic plasticity, learning, and memory. Blocking SK channels has been shown to facilitate long-term potentiation (LTP).

SK3 channels are expressed in neurons involved in pain pathways, including the laminae I–III of the spinal cord and peripherin-positive neurons. There is a functional interaction between SK3 channels and NMDA receptors in the dorsal horn of the spinal cord, which is involved in regulating nociceptive signals. Activation of SK3 channels in these pathways can produce antinociceptive effects, suggesting that SK3 channel activators may be potential therapeutic agents for pain management.

Signaling Pathways and Molecular Interactions

The function of the SK3 channel is tightly integrated with synaptic signaling cascades, particularly the glutamatergic system.

In dendritic spines of hippocampal and amygdala pyramidal neurons, SK3 channels are co-localized with NMDARs. This arrangement forms a powerful local signaling complex that regulates synaptic efficacy.

Quantitative Data and Pharmacology

The study of SK3 channels relies heavily on specific pharmacological agents. While subtype-specific modulators are still under development, several compounds are widely used to probe SK channel function.

| Compound | Type | Target(s) | Potency (IC₅₀ / EC₅₀) | Reference |

| Apamin (B550111) | Antagonist | SK2 > SK3 > SK1 | IC₅₀ for SK3: ~1 nM | |

| Scyllatoxin | Antagonist | SK channels | IC₅₀ for SK3: ~30 nM | |

| UCL 1684 | Antagonist | SK channels | IC₅₀ for SK3: ~1-10 nM | |

| UCL 1848 | Antagonist | SK channels | IC₅₀ for SK3: ~1 µM | |

| 1-EBIO | Agonist (Positive Modulator) | SK channels | EC₅₀: ~200 µM | |

| CyPPA | Agonist (Positive Modulator) | SK2/SK3 selective | - | |

| NS309 | Agonist (Positive Modulator) | SK1/SK2/SK3 | - |

| Property | Value | Notes | Reference |

| Single-Channel Conductance | ~4-14 pS | Defines them as "small conductance" channels. | |

| Gating | Voltage-independent | Gated solely by intracellular Ca²⁺. | |

| Ca²⁺ Sensitivity (EC₅₀) | 0.3 - 0.7 µM | High sensitivity allows activation by sub-micromolar Ca²⁺ levels. |

Experimental Protocols

Understanding SK3 channel function requires precise electrophysiological and imaging techniques.

This protocol is adapted from methodologies used to study native and expressed SK channels.

Objective: To isolate and record currents mediated by SK3 channels in cultured neurons or brain slices.

Methodology:

-

Cell/Slice Preparation: Prepare acute brain slices (e.g., hippocampus, midbrain) or cultured neurons (e.g., superior cervical ganglion neurons) as per standard laboratory procedures.

-

Solutions:

-

External (Bath) Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 BAPTA (or EGTA to buffer Ca²⁺), 2 MgCl₂, 2 ATP, 0.3 GTP. Adjust free Ca²⁺ to a known concentration (e.g., 1 µM) to activate SK currents. Adjust pH to 7.2 with KOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target neuron using a borosilicate glass pipette (3-5 MΩ).

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a series of voltage steps or ramps to elicit currents. The Ca²⁺ in the pipette will diffuse into the cell and activate SK channels, resulting in a steady outward current.

-

-

Pharmacological Isolation:

-

To confirm the current is mediated by SK channels, apply the antagonist apamin (e.g., 100 nM) to the bath solution. The apamin-sensitive component of the outward current represents the SK channel current.

-

To test modulators, obtain a stable baseline recording and then perfuse the bath with an agonist (e.g., 200 µM 1-EBIO) or antagonist and record the change in current amplitude.

-

This protocol is based on methods for visualizing SK3 protein in neuronal tissue.

Objective: To determine the anatomical distribution and subcellular localization of SK3 channels in the brain.

Methodology:

-

Tissue Preparation: Perfuse an animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Dissect the brain and post-fix overnight in 4% PFA. Cryoprotect the tissue in a sucrose (B13894) solution (e.g., 30% in PBS).

-

Sectioning: Cut the brain into thin sections (e.g., 30-40 µm) using a cryostat or vibratome.

-

Staining:

-

Permeabilization: Rinse sections in PBS and then permeabilize with a detergent solution (e.g., 0.3% Triton X-100 in PBS) for 10-20 minutes.

-

Blocking: Incubate sections in a blocking buffer (e.g., 5% normal goat serum, 1% bovine serum albumin in PBS with Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

Primary Antibody: Incubate sections with a validated primary antibody against SK3 (e.g., rabbit anti-KCNN3) diluted in blocking buffer. Incubate overnight at 4°C.

-

Washing: Wash sections multiple times with PBS.

-

Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Washing: Wash sections again multiple times with PBS.

-

-

Mounting and Imaging: Mount the sections on glass slides using an anti-fade mounting medium. Visualize and capture images using a confocal or fluorescence microscope.

Conclusion

The SK3 channel is a fundamental regulator of neuronal excitability. By translating intracellular calcium signals into a hyperpolarizing potassium current, it controls action potential firing rates, modulates synaptic strength, and participates in complex processes like learning, memory, and nociception. Its dysfunction is increasingly linked to severe neurological and psychiatric disorders, highlighting the SK3 channel as a promising and critical target for the development of novel neurotherapeutics. Further research into subtype-specific modulators will be essential to unlock the full therapeutic potential of targeting this unique ion channel.

References

- 1. Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease [imrpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Small-conductance Ca2+-activated K+ channels: form and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aups.org.au [aups.org.au]

The Role of SK3 Channel-IN-1 in Cancer Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small-conductance calcium-activated potassium (SK3) channel, encoded by the KCNN3 gene, has emerged as a critical mediator of cancer cell migration and metastasis. Its expression is often upregulated in various cancers, including breast, melanoma, and prostate cancer, where it plays a pivotal role in modulating intracellular calcium signaling, a key driver of cell motility. This technical guide provides an in-depth overview of the role of the SK3 channel in cancer cell migration, with a specific focus on a novel inhibitor, SK3 Channel-IN-1. We will delve into the underlying signaling pathways, present available quantitative data, detail relevant experimental protocols, and visualize key concepts using diagrams to provide a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The SK3 Channel as a Therapeutic Target in Cancer

Potassium channels are increasingly recognized for their involvement in the pathophysiology of cancer, contributing to processes such as proliferation, apoptosis, and migration. Among these, the SK3 channel has garnered significant attention due to its specific role in promoting cell movement, a fundamental aspect of metastasis.

SK3 channels are voltage-independent potassium channels activated by intracellular calcium (Ca2+). Their activation leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization increases the electrochemical gradient for Ca2+ influx through other channels, such as the Orai1 calcium channel. This sustained increase in intracellular Ca2+ concentration is a central mechanism by which SK3 channels promote cancer cell migration.

This compound: A Potent and Specific Modulator

This compound, also known as compound 7a, is a lipidic synthetic alkaloid that has been identified as a potent and specific modulator of the SK3 channel.[1] Studies have shown that this compound effectively reduces the migration of breast cancer cells, specifically the MDA-MB-435s cell line, while exhibiting low cytotoxicity in other cell lines.[1] This specificity makes it a promising candidate for further investigation as a potential anti-metastatic agent.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies on SK3 channel inhibitors, including this compound (compound 7a).

Table 1: Effect of this compound on Cancer Cell Migration

| Compound | Cell Line | Assay Type | Concentration | % Inhibition of Migration | Reference |

| This compound (7a) | MDA-MB-435s | Not Specified | Not Specified | Significant Decrease | [1] |

Note: The specific concentration and percentage of inhibition for this compound were not available in the public domain at the time of this guide's compilation. The primary research article by Kouba S, et al. (2020) should be consulted for this detailed quantitative data.

Table 2: Effect of this compound on Intracellular Calcium Entry

| Compound | Cell Line | Measurement | Effect | Reference |

| This compound (7a) | MDA-MB-435s | SK3/Orai1-related Ca2+ entry | Significant Decrease | [1] |

Signaling Pathway of SK3 Channel in Cancer Cell Migration

The SK3 channel promotes cancer cell migration primarily through its interaction with the Orai1 calcium channel, often within specialized membrane microdomains called lipid rafts. The following signaling pathway is a key mechanism:

-

Activation of SK3: Intracellular Ca2+ binds to calmodulin, which in turn activates the SK3 channel.

-

Membrane Hyperpolarization: Activated SK3 channels mediate K+ efflux, leading to hyperpolarization of the plasma membrane.

-

Enhanced Ca2+ Influx: The hyperpolarized membrane potential increases the driving force for Ca2+ entry through store-operated calcium channels, predominantly Orai1.

-

Constitutive Ca2+ Entry: The SK3-Orai1 complex can lead to a sustained, constitutive influx of Ca2+.

-

Activation of Calpain: The elevated intracellular Ca2+ levels activate calcium-dependent proteases, such as calpain.

-

Cytoskeletal Remodeling and Cell Migration: Calpain activation leads to the cleavage of various substrates involved in cell adhesion and cytoskeletal dynamics, ultimately promoting cell migration.

References

Technical Guide: SK3 Channel-IN-1 and its Effects on Intracellular Calcium

Abstract

This technical guide provides a comprehensive overview of SK3 Channel-IN-1, a potent and selective modulator of the small-conductance calcium-activated potassium channel type 3 (SK3 or KCa2.3). The document details the compound's impact on intracellular calcium homeostasis, particularly through its interaction with the SK3-Orai1 signaling complex. We present available quantitative data on its biological activity, detailed experimental methodologies for assessing its effects, and visual diagrams of the key signaling pathways and workflows to support further research and development.

Introduction: The SK3 Channel as a Therapeutic Target

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels (KCa2.1, KCa2.2, KCa2.3) that are gated by submicromolar concentrations of intracellular calcium ([Ca²⁺]i). The SK3 channel isoform (KCa2.3), encoded by the KCNN3 gene, is notably expressed in various tissues and plays a crucial role in regulating cellular excitability by mediating Ca²⁺-induced membrane hyperpolarization.

In certain cancer cells, such as the MDA-MB-435s cell line (originally classified as breast cancer, now considered melanoma), the SK3 channel forms a functional complex with the Orai1 calcium channel.[1] This SK3-Orai1 complex is critical in maintaining a constitutive calcium entry, which promotes cell migration and is implicated in metastatic processes.[1] Consequently, selective modulators of the SK3 channel are valuable tools for investigating these pathways and represent potential leads for developing anti-metastatic therapeutics. This compound (also referred to as compound 7a) is a synthetic lipidic alkaloid identified as a potent and selective modulator of the SK3 channel with anti-migratory effects.[2][3]

Mechanism of Action and Effect on Intracellular Calcium

SK3 channels are activated by a rise in [Ca²⁺]i, leading to an efflux of potassium (K⁺) ions from the cell. This K⁺ efflux hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for calcium entry through other channels.

The SK3-Orai1 Signaling Complex

In cancer cells like MDA-MB-435s, SK3 channels physically associate with Orai1, a key component of store-operated calcium entry (SOCE), within lipid rafts.[1] This colocalization forms a powerful signaling nexus:

-

Constitutive Ca²⁺ Entry: The SK3-Orai1 complex generates a sustained, low-level influx of Ca²⁺.[1]

-

Positive Feedback Loop: The Ca²⁺ entering through Orai1 activates nearby SK3 channels. The resulting K⁺ efflux and membrane hyperpolarization further promote Ca²⁺ influx through Orai1, creating a positive feedback loop that maintains elevated local [Ca²⁺]i.

Effect of this compound

This compound acts as an inhibitor of the SK3 channel. By blocking the K⁺ efflux through SK3, it disrupts the signaling cascade:

-

Membrane Depolarization: Inhibition of SK3 prevents the hyperpolarization typically caused by K⁺ efflux. The resulting membrane depolarization reduces the driving force for Ca²⁺ entry.

-

Reduction of Intracellular Calcium: By disrupting the positive feedback loop, this compound leads to a significant decrease in the constitutive, SK3/Orai1-related Ca²⁺ entry.[4] This reduction in calcium signaling is believed to be the primary mechanism behind its anti-migratory effects.

The signaling pathway is visualized in the diagram below.

Quantitative Data

The following tables summarize the available quantitative data for this compound (compound 7a). The primary data originates from studies on various cancer cell lines.

Table 1: Anti-Migratory Activity of this compound

| Cell Line | Assay Type | Concentration | % Inhibition of Migration | Reference |

|---|

| MDA-MB-435s | Transwell Migration | 3 µM | ~40% |[4] |

Table 2: Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cell Type | IC₅₀ (µM) after 48h |

|---|---|---|

| Caco-2 | Colon Carcinoma | 16 |

| Fibroblast | Normal | >25 |

| HCT-116 | Colon Carcinoma | >25 |

| Huh-7 | Hepatocellular Carcinoma | >25 |

| MCF7 | Breast Carcinoma | >25 |

| MDA-MB-231 | Breast Carcinoma | >25 |

| NCI-H727 | Lung Carcinoma | >25 |

| PC-3 | Prostate Carcinoma | >25 |

Data sourced from Kouba S, et al. Eur J Med Chem. 2020, as cited by commercial vendors and a related thesis.[4][5]

Note: A specific IC₅₀ value for the direct inhibition of SK3 channel currents by this compound from electrophysiological studies is not publicly available at the time of this writing.

Experimental Protocols

The following sections provide detailed methodologies for assays relevant to the study of this compound.

Cell Migration Assay (Boyden Chamber)

This protocol is adapted from the methodology used to assess the anti-migratory effects of this compound on MDA-MB-435s cells.[4]

Methodology:

-

Cell Culture: Culture MDA-MB-435s cells in appropriate media (e.g., Leibovitz's L-15 Medium with 10% FBS) until they reach 70-80% confluency.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.

-

Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.

-

Seeding and Treatment: Add 100 µL of the cell suspension to the upper chamber of each insert. Add this compound to the desired final concentration (e.g., 3 µM) to the upper chamber. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the inserts in methanol for 10 minutes, then stain the migrated cells on the lower surface of the membrane with a 0.5% Crystal Violet solution for 15 minutes.

-

Quantification: Wash the inserts gently with water. Once dry, visualize and count the stained cells under a microscope. Capture images from several random fields of view for each insert and calculate the average number of migrated cells.

-

Analysis: Express the results as a percentage of the vehicle-treated control.

Intracellular Calcium Measurement

This protocol describes a representative method for measuring changes in constitutive intracellular calcium entry using a ratiometric fluorescent indicator like Fura-2 AM. It is based on the methodology used to show that this compound reduces SK3/Orai1-related Ca²⁺ entry.[4]

Methodology:

-

Cell Plating: Seed MDA-MB-435s cells onto glass coverslips and culture for 24-48 hours.

-

Dye Loading: Prepare a loading buffer containing 2-5 µM Fura-2 AM and a dispersing agent (e.g., 0.02% Pluronic F-127) in a physiological salt solution (e.g., HBSS). Incubate cells with the loading buffer for 45-60 minutes at 37°C in the dark.

-

Washing: After loading, wash the cells twice with fresh salt solution to remove any extracellular dye.

-

Compound Incubation: Incubate the cells with this compound at the desired concentration in the salt solution for a specified time prior to measurement.

-

Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Data Acquisition: Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at ~510 nm. Record a stable baseline fluorescence ratio.

-

Analysis: The ratio of fluorescence intensities (F340/F380) is directly proportional to the intracellular calcium concentration. Compare the stable baseline ratio in cells treated with this compound to that of vehicle-treated control cells to determine the effect on constitutive calcium levels.

Electrophysiology (Whole-Cell Patch-Clamp)

This section provides a general protocol for measuring SK3 channel currents in a heterologous expression system (e.g., HEK293 cells transfected with SK3). Note: This is a representative protocol, as specific electrophysiological data for this compound is not publicly available.

Methodology:

-

Cell Preparation: Culture HEK293 cells stably or transiently expressing the human SK3 channel on small glass coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and a calculated amount of CaCl₂ to yield a desired free [Ca²⁺] (e.g., 1 µM to activate SK3 channels) (pH 7.2 with KOH).

-

-

Recording:

-

Obtain whole-cell patch-clamp recordings using an amplifier and data acquisition system. Pipette resistance should be 2-4 MΩ.

-

Hold the cell at a potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.

-

SK3 currents will be identifiable as non-inactivating, outwardly rectifying currents that are dependent on the presence of intracellular Ca²⁺.

-

-

Compound Application:

-

After establishing a stable baseline recording of the SK3 current, perfuse the cell with the external solution containing this compound at various concentrations.

-

Record the current at each concentration until a steady-state effect is observed.

-

-

Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after compound application.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value for channel inhibition.

-

Conclusion

This compound is a valuable chemical probe for studying the role of the SK3 channel in cancer cell biology. Its mechanism of action involves the inhibition of the SK3 channel, leading to a disruption of the SK3-Orai1 signaling complex and a subsequent reduction in constitutive intracellular calcium entry. This activity correlates with a potent inhibition of cancer cell migration. The data and protocols presented in this guide serve as a resource for researchers investigating SK3 channel pharmacology and its downstream effects on calcium signaling, providing a foundation for the development of novel anti-metastatic strategies. Further electrophysiological studies are warranted to precisely quantify its inhibitory potency on SK3 channel currents.

References

- 1. cAMP-PKA inhibition of SK3 channel reduced both Ca2+ entry and cancer cell migration by regulation of SK3-Orai1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | SK3通道调节剂 | MCE [medchemexpress.cn]

- 4. applis.univ-tours.fr [applis.univ-tours.fr]

- 5. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: Discovery and Synthesis of SK3 Channel-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK3 Channel-IN-1, also identified as compound 7a in the primary literature, is a potent and specific modulator of the small-conductance calcium-activated potassium (SK) channel subtype 3 (SK3).[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its potential as an anti-metastatic agent. The SK3 channel is increasingly recognized as a key player in cancer cell migration and metastasis, making it a promising therapeutic target.[2][3]

Core Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biological Activity of this compound

| Parameter | Cell Line | Value | Reference |

| Inhibition of Cell Migration | MDA-MB-435s | Significant decrease | [3] |

| Effect on SK3/Orai1-related Ca2+ entry | MDA-MB-435s | Significant decrease |

Table 2: Cytotoxicity Profile of this compound (Compound 7a)

| Cell Line | IC50 (μM) | Assay | Reference |

| NCI-H727 (Human lung carcinoma) | > 25 | Hoechst 33342 staining-based assay (48h) | |

| PC-3 (Human prostate adenocarcinoma) | > 25 | Hoechst 33342 staining-based assay (48h) |

Synthesis of this compound

This compound is a lipidic synthetic alkaloid belonging to a series of 2-substituted tetrahydropyridine (B1245486) derivatives. The detailed synthetic protocol is outlined below, based on the general methodologies for the synthesis of this class of compounds.

Experimental Protocol: Synthesis of 2-substituted tetrahydropyridine derivatives

The synthesis of 2-substituted tetrahydropyridine derivatives, such as this compound, generally involves a multi-step process starting from a suitable chiral precursor. A plausible synthetic route is initiated from a protected amino acid, which is then elaborated to form the tetrahydropyridine ring and subsequently coupled with a lipid side chain.

Step 1: Formation of the Tetrahydropyridine Ring

A common strategy for the synthesis of tetrahydropyridine rings involves the cyclization of an amino alcohol or a related derivative. This can be achieved through various methods, including ring-closing metathesis of a diene precursor or intramolecular cyclization of an amino-epoxide.

Step 2: Introduction of the Lipid Side Chain

The lipid component is typically introduced via a coupling reaction, such as an N-alkylation or an amide bond formation, followed by reduction. For this compound, which possesses a hexadecyl (C16) lipid tail, this would involve the reaction of the tetrahydropyridine intermediate with a C16-containing electrophile.

Step 3: Final Deprotection and Purification

The final step involves the removal of any protecting groups and purification of the final compound, typically by column chromatography, to yield the desired 2-substituted tetrahydropyridine derivative.

Biological Evaluation: Experimental Protocols

The biological activity of this compound was primarily assessed through cell migration and cytotoxicity assays.

Cell Migration Assay (Wound Healing "Scratch" Assay)

This assay is used to evaluate the effect of a compound on the migration of a confluent cell monolayer.

Protocol:

-

Cell Seeding: Plate MDA-MB-435s cells in a 6-well or 12-well plate and culture until a confluent monolayer is formed.

-

Creating the "Wound": A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch in the cell monolayer.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: The cells are then incubated in fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

-

Imaging: Images of the scratch are captured at time zero and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.

-

Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region over time using image analysis software (e.g., ImageJ).

Cytotoxicity Assay (Hoechst 33342 Staining-Based Assay)

This assay determines the effect of a compound on cell viability by staining the nuclei of cells.

Protocol:

-

Cell Seeding: Plate cells (e.g., NCI-H727, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Staining: After treatment, the culture medium is removed, and the cells are incubated with a staining solution containing Hoechst 33342 dye (a cell-permeant nuclear stain).

-

Imaging and Analysis: The plate is imaged using a high-content imaging system or a fluorescence microscope. The number of viable cells is determined by counting the number of intact, non-condensed nuclei. The IC50 value, the concentration at which 50% of cell viability is inhibited, is then calculated.

Signaling Pathways and Workflows

SK3-Orai1 Signaling Pathway in Cancer Cell Migration

SK3 channels do not function in isolation; they form a crucial signaling complex with the Orai1 calcium channel, particularly within lipid rafts of the plasma membrane. This complex regulates a constitutive influx of calcium ions (Ca2+), which in turn activates downstream effectors that promote cell migration.

Caption: SK3-Orai1 signaling pathway in cancer cell migration.

Experimental Workflow for this compound Characterization

The discovery and validation of a small molecule inhibitor like this compound follows a structured workflow, from initial screening to more detailed biological characterization.

Caption: General workflow for inhibitor discovery and validation.

References

The Role of SK3 Channels in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The small-conductance calcium-activated potassium channel 3 (SK3), encoded by the KCNN3 gene, is emerging as a critical player in the pathophysiology of various cancers. Predominantly known for its role in neuronal excitability, recent evidence has implicated the SK3 channel in key aspects of cancer progression, including cell migration, invasion, and metastasis. This technical guide provides a comprehensive overview of SK3 channel expression across different cancer types, details the experimental protocols to assess its expression, and elucidates its role in significant signaling pathways.

SK3 Channel Expression in Different Cancer Types

The expression of the SK3 channel is variably altered across different malignancies, suggesting a context-dependent role in tumorigenesis. The following tables summarize the current findings on SK3 (KCNN3) expression in various cancers compared to non-tumorous tissues.

Table 1: KCNN3 mRNA Expression in Cancer

| Cancer Type | Comparison | Method | Finding | Reference |

| Ovarian Cancer | Normal Ovarian Tissue | Microarray (TCGA & Yoshihara Ovarian cohorts) | Significantly decreased (2.770-fold change in TCGA) | [1] |

| Ovarian Cancer | Platinum-Sensitive vs. Platinum-Resistant | Microarray (TCGA) | Lower in resistant tissues | [1] |

| Castration-Resistant Prostate Cancer (CRPC) | Hormone-Sensitive Prostate Cancer | qPCR | Progressive increase with Enzalutamide treatment (up to 2.5-fold) | [2] |

| Breast Cancer | Normal Breast Tissue | Not Specified (Oncomine & TCGA databases) | High levels in breast cancer tissues | [3] |

| Breast Cancer | Normal Adjacent Tissue | RT-qPCR | Higher in cancer tissues | [3] |

| Breast Cancer | Different Molecular Subtypes | RT-qPCR | Highest in Triple-Negative Breast Cancer (TNBC) | [4] |

Table 2: SK3 Protein Expression in Cancer

| Cancer Type | Comparison | Method | Finding | Reference |

| Breast Cancer | Non-Tumor Breast Biopsies | Western Blot, Immunohistochemistry | Solely expressed in tumor biopsies, not in non-tumor tissues | [5][6] |

| Melanoma | Normal Melanocytes | Not Specified | Expressed in melanoma cells but not in untransformed melanocytes | [7] |

| Ovarian Cancer | Normal Ovarian Tissue | Immunohistochemistry | Markedly lower in cancer tissues | [1][8] |

| Ovarian Cancer | Drug-Sensitive vs. Drug-Resistant | Immunohistochemistry | Significantly lower in drug-resistant tissues (75% of resistant cases showed low expression) | [1] |

| Castration-Resistant Prostate Cancer (CRPC) | Clinically Localized Prostate Cancer (CLC) | Immunohistochemistry | Higher percentage of positive cases in CRPC (62-73%) vs. CLC (27%) | [2] |

| Muscle-Invasive Urothelial Carcinoma | Non-Invasive Urothelial Carcinoma | Not Specified | Strongly expressed in muscle-invasive tumors | [9] |

Signaling Pathways Involving SK3 in Cancer

The pro-migratory and pro-invasive functions of the SK3 channel in cancer are attributed to its interaction with other proteins and its influence on intracellular calcium dynamics.

SK3-Orai1 Signaling Pathway in Cell Migration

In several cancers, including breast and colon cancer, the SK3 channel forms a functional complex with the calcium release-activated calcium (CRAC) channel Orai1.[10] This interaction, often occurring within lipid rafts, leads to a constitutive influx of Ca2+, which in turn activates calcium-dependent signaling cascades that promote cell migration and metastasis.[10]

Zeb1-SK3 Positive Feedback Loop in Prostate Cancer

In castration-resistant prostate cancer, a positive feedback loop involving the transcription factor Zeb1 and the SK3 channel has been identified.[2] Hypoxia and anti-androgen treatment can induce Zeb1, which in turn upregulates SK3 expression. The resulting increase in SK3 activity and subsequent calcium signaling further enhances Zeb1 expression, promoting neuroendocrine differentiation and an aggressive phenotype.[2]

Experimental Protocols for Assessing SK3 Channel Expression

Accurate determination of SK3 channel expression is crucial for both basic research and clinical applications. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC)

IHC is used to visualize the localization and distribution of SK3 protein in tissue samples.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

100% Ethanol (B145695): 2 changes, 3 minutes each.

-

95% Ethanol: 1 minute.

-

80% Ethanol: 1 minute.

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20.

-

Heat in a steamer or water bath at 95-100°C for 30 minutes.

-

Allow slides to cool in the buffer for 30 minutes at room temperature.

-

-

Blocking and Staining:

-

Wash slides 2x for 5 minutes in Phosphate Buffered Saline (PBS).

-

Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 40 minutes.

-

Wash 2x for 5 minutes in PBS.

-

Block non-specific binding with 5% normal serum (from the same species as the secondary antibody) in PBS with 1% BSA for 1 hour.

-

Incubate with primary antibody against SK3 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash slides 3x for 5 minutes in PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Wash slides 3x for 5 minutes in PBS.

-

Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.

-

Wash slides 3x for 5 minutes in PBS.

-

Develop with 3,3'-Diaminobenzidine (DAB) substrate until desired stain intensity is reached.

-

Stop the reaction by rinsing in deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with Hematoxylin for 30-60 seconds.

-

Rinse in water.

-

Dehydrate through graded ethanol solutions (95% and 100%).

-

Clear in xylene and mount with a permanent mounting medium.

-

Western Blotting

Western blotting is used to quantify the total amount of SK3 protein in cell or tissue lysates.

Protocol:

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SK3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane 3x for 10 minutes with TBST.

-

Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the relative or absolute quantity of KCNN3 mRNA.

Protocol:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells or tissues using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and random hexamer primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing:

-

SYBR Green Master Mix (2X)

-

Forward and reverse primers for KCNN3 (10 µM each)

-

cDNA template (diluted)

-

Nuclease-free water

-

-

Run the reaction in a real-time PCR thermal cycler with a typical program:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Perform a melt curve analysis to ensure primer specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for KCNN3 and a reference gene (e.g., GAPDH, ACTB).

-

Calculate the relative expression of KCNN3 using the 2-ΔΔCt method.

-

Experimental Workflow for Assessing SK3 Expression

The following diagram outlines a logical workflow for a comprehensive investigation of SK3 channel expression and function in a cancer context.

Conclusion

The SK3 channel represents a promising therapeutic target and a potential biomarker in various cancers. Its differential expression and its role in promoting cancer cell motility and invasion underscore its importance in tumor progression. The methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and target the SK3 channel in oncology. Future research should focus on validating the clinical utility of SK3 as a prognostic marker and on the development of specific inhibitors for therapeutic intervention.

References

- 1. Low expression of KCNN3 may affect drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zeb1 and SK3 Channel Are Up-Regulated in Castration-Resistant Prostate Cancer and Promote Neuroendocrine Differentiation [mdpi.com]

- 3. Overexpression of SKA3 correlates with poor prognosis in female early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification of SK3 channel as a new mediator of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Low expression of KCNN3 may affect drug resistance in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CRAC and SK Channels: Their Molecular Mechanisms Associated with Cancer Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of SK3 Channels in the Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability in the central nervous system (CNS). Among the three subtypes (SK1, SK2, and SK3), the SK3 channel, encoded by the KCNN3 gene, plays a distinctive and pivotal role in fine-tuning neuronal firing patterns, synaptic integration, and plasticity.[1][2] This technical guide provides an in-depth examination of the physiological functions of SK3 channels within the CNS, detailing their distribution, contribution to neuronal afterhyperpolarization, and involvement in higher-order processes such as learning and memory. We present a comprehensive summary of pharmacological modulators, detailed experimental protocols for studying SK3 channel function, and visual representations of key signaling pathways and experimental workflows to facilitate further research and therapeutic development.

Introduction to SK3 Channels

SK channels are voltage-independent potassium channels gated by intracellular calcium (Ca²⁺).[3][4] Their activation leads to potassium efflux, resulting in membrane hyperpolarization, which is a key mechanism for regulating neuronal firing frequency and patterns.[1][5] The SK channel family comprises SK1 (KCa2.1), SK2 (KCa2.2), and SK3 (KCa2.3) subunits, which can form both homomeric and heteromeric channels.[6]

SK3 channels, in particular, are distinguished by their widespread but specific distribution throughout the CNS and their significant contribution to the medium afterhyperpolarization (mAHP) that follows action potentials in many neuron types.[1][7][8] This function allows SK3 channels to exert powerful control over neuronal excitability, influencing processes from single-neuron firing to complex behaviors.[2][9] Dysregulation of SK3 channel function has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy, making them a compelling target for drug development.[2][10]

Distribution of SK3 Channels in the CNS

The distribution of SK3 channels in the central nervous system is distinct from that of SK1 and SK2 subunits. While SK1 and SK2 are highly expressed in cortical and hippocampal regions, SK3 immunoreactivity is more predominant in subcortical areas and phylogenetically older brain regions.[11][12]

Key areas of SK3 expression include:

-

Basal Ganglia: Particularly high expression is found in the substantia nigra and ventral tegmental area, where SK3 channels are crucial for regulating the pacemaker activity of dopaminergic neurons.[8][11][13]

-

Thalamus and Hypothalamus: Significant SK3 expression is observed, suggesting a role in sensory gating and neuroendocrine function.[1][8][11]

-

Brainstem Nuclei: Areas like the locus coeruleus and tegmental nuclei show notable SK3 immunoreactivity.[11]

-

Hippocampus: While less dense than SK1 and SK2 in the principal cell layers, SK3 is present and plays a role in synaptic plasticity and memory.[2][14] Overexpression of SK3 in the hippocampus is associated with cognitive deficits.[2][10]

-

Spinal Cord: SK3 is expressed in the superficial laminae and in motoneurons, implicating it in nociceptive signaling and motor control.[8][15]

At the subcellular level, SK3 channels are found on somatic and dendritic structures, as well as presynaptic terminals.[11][16] In the hippocampus, SK3 has been shown to co-localize with SK2 and NMDA receptors in dendritic spines.[17]

Core Physiological Functions

The primary physiological role of SK3 channels is the regulation of neuronal excitability, which is achieved through several key mechanisms.

Contribution to Afterhyperpolarization (AHP)

Following an action potential, a period of hyperpolarization known as the afterhyperpolarization (AHP) occurs. The AHP has fast, medium (mAHP), and slow (sAHP) components. SK channels are the primary mediators of the apamin-sensitive mAHP.[1][7] Calcium influx through voltage-gated calcium channels during an action potential activates SK3 channels, leading to potassium efflux and membrane hyperpolarization.[1][9] This mAHP reduces the probability of subsequent action potential firing, thus controlling the firing frequency.[1][5] In dopaminergic neurons of the substantia nigra, SK3 channels are essential for maintaining the precision and frequency of their intrinsic pacemaker activity.[13][18]

Regulation of Synaptic Transmission and Plasticity

SK3 channels are not only involved in postsynaptic excitability but also modulate synaptic transmission and plasticity.

-

Synaptic Transmission: By regulating dendritic excitability, SK3 channels can influence the integration of synaptic inputs.[1][5]

-

Long-Term Potentiation (LTP): The activity of SK3 channels can negatively regulate the induction of LTP, a cellular correlate of learning and memory.[2] Increased expression of SK3 channels in aged mice has been linked to deficits in LTP and hippocampus-dependent learning.[14] Conversely, downregulation of SK3 can reverse these age-related impairments.[14]

Role in Learning and Memory

Given their role in hippocampal function and synaptic plasticity, SK3 channels are implicated in learning and memory processes.[9][19] Overexpression of SK3 channels in mice leads to hippocampal shrinkage and cognitive impairments, particularly in tasks dependent on object recognition.[2][10] Conversely, blocking SK channels with antagonists like apamin (B550111) has been shown to facilitate learning in various behavioral paradigms.[2][9]

Pharmacology of SK3 Channels

The pharmacological modulation of SK3 channels is a key area of research for both understanding their physiological role and for therapeutic intervention. A variety of compounds, both antagonists and positive modulators (agonists), have been identified.

| Compound | Type | Target(s) | Potency (IC₅₀/EC₅₀) | Reference(s) |

| Apamin | Antagonist | SK1, SK2, SK3 | nM range | [7][20] |

| Scyllatoxin | Antagonist | SK channels | IC₅₀ ≈ 8.3-11.4 nM for SK3 | [7] |

| UCL 1684 | Antagonist | SK channels | - | [7] |

| UCL 1848 | Antagonist | SK channels | - | [7] |

| d-Tubocurarine | Antagonist | SK channels | - | [21] |

| Bicuculline methobromide | Antagonist | SK3 | IC₅₀ ≈ 6 µM | [4][22] |

| Amitriptyline | Antagonist | SK3 | IC₅₀ ≈ 39.1 µM | [4][22] |

| 4-Aminopyridine (4-AP) | Antagonist | SK3 (and voltage-gated K⁺ channels) | IC₅₀ ≈ 512 µM | [4][22] |

| Methyl-laudanosine | Antagonist | SK1, SK2, SK3 | IC₅₀ ≈ 1.8 µM for SK3 | [23] |

| Riluzole | Positive Modulator | SK3 | Activates at ≥ 3 µM | [4][22] |

| 1-EBIO | Positive Modulator | SK/IK channels | - | [3] |

| NS309 | Positive Modulator | SK/IK channels | EC₅₀ for leftward shift in Ca²⁺ sensitivity ≈ 0.15 µM for hSK3 | [3] |

| CyPPA | Positive Modulator | SK2, SK3 | EC₅₀ for leftward shift in Ca²⁺ sensitivity ≈ 1.01 µM for hSK3 | [3] |

Key Signaling Pathways and Logical Relationships

The activation of SK3 channels is intricately linked to intracellular calcium dynamics and downstream signaling cascades that regulate neuronal excitability.

Caption: SK3 channel activation pathway.

This diagram illustrates the primary pathways leading to the activation of SK3 channels. An increase in intracellular calcium, triggered by influx through voltage-gated calcium channels and NMDA receptors or release from internal stores via mGluR signaling, leads to the binding of calcium to calmodulin.[1] This complex then activates SK3 channels, resulting in potassium efflux, membrane hyperpolarization (the AHP), and a subsequent reduction in neuronal excitability.[1][9]

Experimental Protocols

Investigating the physiological role of SK3 channels requires a combination of molecular, electrophysiological, and behavioral techniques. Below are detailed methodologies for key experiments.

Immunohistochemistry for SK3 Distribution

This protocol details the localization of SK3 protein in brain tissue.

Caption: Immunohistochemistry (IHC) workflow for SK3.

Methodology:

-

Tissue Preparation: Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[13] Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and store at 4°C until it sinks.

-

Sectioning: Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm) using a cryostat.

-

Staining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

-

Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

-

Incubate sections with a validated primary antibody against SK3 overnight at 4°C.[11][13]

-

Wash sections multiple times in PBS.

-

Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 2 hours at room temperature.

-

Wash sections, mount onto slides, and coverslip with an anti-fade mounting medium.

-

-

Imaging and Analysis: Acquire images using a confocal microscope. Analyze the distribution and intensity of the SK3 signal in different brain regions.[13]

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording SK3-mediated currents (like the IAHP) from neurons in acute brain slices.

Methodology:

-

Slice Preparation:

-

Rapidly decapitate an anesthetized animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF). ACSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, 10 glucose.

-

Cut acute brain slices (e.g., 250-300 µm thick) containing the region of interest using a vibratome.

-

Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber on a microscope stage, continuously perfused with oxygenated ACSF at near-physiological temperature.

-

Visualize neurons using infrared-differential interference contrast (IR-DIC) microscopy.

-

Use borosilicate glass pipettes (3-6 MΩ resistance) filled with an intracellular solution. Intracellular solution composition (in mM): 135 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.[24]

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

-

Data Acquisition:

-

In current-clamp mode, inject depolarizing current steps to elicit action potentials and record the subsequent AHP.

-

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) and use depolarizing voltage steps to activate voltage-gated Ca²⁺ channels and elicit the underlying IAHP.[24]

-

Apply SK channel modulators (e.g., apamin to block, CyPPA to enhance) to the bath to confirm the contribution of SK channels to the recorded currents/potentials.[13]

-

Knockout Mouse Studies

The use of conditional or constitutive SK3 knockout (KO) mice is a powerful tool to elucidate the channel's function.

Methodology:

-

Generation of KO Mice: Generate mice with a targeted deletion of the Kcnn3 gene using techniques like Cre-loxP recombination for conditional knockouts.[24][25]

-

Genotyping: Confirm the genotype of offspring using PCR analysis of genomic DNA.

-

Validation: Verify the absence of SK3 mRNA (via RT-PCR or in situ hybridization) and protein (via Western blot or immunohistochemistry) in the KO animals.[25]

-

Phenotypic Analysis:

-

Electrophysiology: Perform patch-clamp recordings from neurons of KO and wild-type littermates to assess changes in AHP, firing patterns, and synaptic plasticity.[25]

-

Behavioral Testing: Conduct a battery of behavioral tests to assess learning and memory (e.g., Morris water maze, object recognition test), motor function, and anxiety-like behaviors.[2]

-

SK3 Channels in Disease and as a Therapeutic Target

The critical role of SK3 channels in regulating neuronal function makes them a significant factor in the pathophysiology of several CNS disorders.

-

Schizophrenia: The KCNN3 gene has been identified as a candidate gene for schizophrenia.[13][18] Altered SK3 function in dopaminergic neurons may contribute to the dopamine (B1211576) dysregulation observed in the disorder.[13]

-

Neurodegenerative Diseases: Overexpression of SK3 has been linked to age-related cognitive decline and hippocampal shrinkage, suggesting a potential role in conditions like Alzheimer's disease.[2][10][14]

-

Pain: SK3 channels are involved in the modulation of nociceptive pathways, and their activation may represent a therapeutic strategy for certain types of pain, such as trigeminal neuralgia.

The development of subtype-selective SK3 modulators is a promising avenue for treating these conditions. Positive modulators could be beneficial in disorders characterized by hyperexcitability, while selective antagonists might enhance cognitive function in specific contexts.

Conclusion

SK3 channels are indispensable for the precise control of neuronal activity across diverse regions of the central nervous system. Their role extends from shaping the fundamental firing patterns of individual neurons to influencing complex processes like synaptic plasticity and memory. The continued exploration of SK3 channel physiology, facilitated by the advanced experimental techniques outlined in this guide, holds immense potential for uncovering novel therapeutic strategies for a range of debilitating neurological and psychiatric disorders.

References

- 1. aups.org.au [aups.org.au]

- 2. SK3 Channel Overexpression in Mice Causes Hippocampal Shrinkage Associated with Cognitive Impairments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological modulation of SK3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functions of SK channels in central neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SK3 - Wikipedia [en.wikipedia.org]

- 7. SK3 is an important component of K+ channels mediating the afterhyperpolarization in cultured rat SCG neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Presence of Small-Conductance Calcium-Activated Potassium (SK) Channels in the Central and Peripheral Nervous Systems and Their Role in Health and Disease [imrpress.com]

- 9. aups.org.au [aups.org.au]

- 10. SK3 Channel Overexpression in Mice Causes Hippocampal Shrinkage Associated with Cognitive Impairments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative immunohistochemical distribution of three small-conductance Ca2+-activated potassium channel subunits, SK1, SK2, and SK3 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regional Differences in Distribution and Functional Expression of Small-Conductance Ca2+-Activated K+ Channels in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential Expression of the Small-Conductance, Calcium-Activated Potassium Channel SK3 Is Critical for Pacemaker Control in Dopaminergic Midbrain Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Functional Role for Small-Conductance Calcium-Activated Potassium Channels in Sensory Pathways Including Nociceptive Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 18. mrcanu.pharm.ox.ac.uk [mrcanu.pharm.ox.ac.uk]

- 19. app.dimensions.ai [app.dimensions.ai]

- 20. KCa2 and KCa3 Channels in Learning and Memory Processes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. Electrophysiological characterization of the SK channel blockers methyl-laudanosine and methyl-noscapine in cell lines and rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Small Conductance Ca2+-Activated K+ Channel Knock-Out Mice Reveal the Identity of Calcium-Dependent Afterhyperpolarization Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jneurosci.org [jneurosci.org]

Unveiling SK3 Channel-IN-1: A Potential Therapeutic Agent in Oncology

For Immediate Release

This technical whitepaper provides a comprehensive overview of SK3 Channel-IN-1, a potent and specific modulator of the small-conductance calcium-activated potassium (SK3) channel, and its potential as a therapeutic agent, particularly in the context of oncology. This document is intended for researchers, scientists, and drug development professionals interested in the burgeoning field of ion channel modulation for cancer therapy.

Executive Summary

Metastasis remains a primary driver of cancer-related mortality. Recent research has illuminated the critical role of ion channels in cancer cell migration, a key process in the metastatic cascade. The SK3 channel, in particular, has emerged as a significant player in promoting the migration and invasion of various cancer cells, including breast and prostate cancer. This compound (also referred to as compound 7a) is a novel lipidic synthetic alkaloid that has demonstrated potent and specific modulation of the SK3 channel, leading to a significant reduction in cancer cell migration in preclinical studies. This whitepaper will delve into the mechanism of action, quantitative data, and experimental protocols related to this compound, positioning it as a promising candidate for anti-metastatic drug development.

The Role of SK3 Channels in Cancer Progression

Small-conductance calcium-activated potassium (SK) channels are a family of ion channels that are activated by intracellular calcium. The SK3 channel, encoded by the KCNN3 gene, is highly expressed in several types of cancer cells.[1] Its activity is intricately linked to the regulation of membrane potential and calcium signaling, both of which are crucial for cell motility.

The prevailing model suggests that SK3 channels form a functional complex with the Orai1 calcium channel within lipid rafts of the plasma membrane.[2][3] This complex facilitates a constitutive influx of calcium ions, which in turn activates downstream signaling pathways that promote cell migration.[4] By hyperpolarizing the cell membrane, SK3 channel activity increases the electrochemical gradient for calcium entry through channels like Orai1, thus creating a positive feedback loop that sustains migratory signals.

This compound: A Potent Modulator of SK3 Activity

This compound is a 2-substituted tetrahydropyridine (B1245486) derivative identified as a potent and specific modulator of the SK3 channel.[5] Preclinical evidence indicates that it effectively disrupts the pro-migratory signaling mediated by the SK3-Orai1 complex.

Quantitative Data

The following table summarizes the key quantitative data for this compound and other relevant compounds from published studies.

| Compound/Agent | Target(s) | Assay Type | Cell Line | IC50/EC50 | Efficacy | Reference(s) |

| This compound (7a) | SK3 Channel | Cell Migration | MDA-MB-435s | ~1 µM | Significant decrease in migration | [5][6] |

| This compound (7a) | SK3/Orai1 | Calcium Entry | MDA-MB-435s | N/A | Significant decrease in Ca2+ entry | [5][6] |